Cas no 910324-12-8 (4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene)
![4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene structure](https://ja.kuujia.com/scimg/cas/910324-12-8x500.png)
4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene 化学的及び物理的性質
名前と識別子
-
- 4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene
- 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
- 2,6,14-tribromotripterene
- CS-0111279
- 910324-12-8
-
- インチ: 1S/C20H11Br3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H
- InChIKey: JLTMUKRBITYDEG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C2C(=C1)C1C3C=CC(=CC=3C2C2C=CC(=CC1=2)Br)Br
計算された属性
- せいみつぶんしりょう: 489.83904g/mol
- ひょうめんでんか: 0
- XLogP3: 6.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 0
- どういたいしつりょう: 487.84109g/mol
- 単一同位体質量: 487.84109g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 23
- 複雑さ: 438
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181919-1g |
2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene |
910324-12-8 | 98% | 1g |
¥ǬǜĽǬ | 2023-07-25 | |
ChemScence | CS-0111279-1g |
2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene |
910324-12-8 | 1g |
$758.0 | 2022-04-26 |
4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaeneに関する追加情報
Research Update on 4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene (CAS: 910324-12-8)
The compound 4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene (CAS: 910324-12-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's complex polycyclic structure, which features multiple bromine substitutions. These structural characteristics contribute to its high reactivity and potential as a scaffold for the development of novel bioactive molecules. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and bromination strategies, to optimize the synthesis of this compound. The improved synthetic routes have resulted in higher yields and greater purity, facilitating further biological evaluations.
In vitro and in vivo studies have demonstrated that 4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene exhibits promising biological activities, particularly in the context of anti-inflammatory and anticancer applications. Mechanistic studies suggest that the compound interacts with key cellular signaling pathways, including the NF-κB and MAPK pathways, leading to the modulation of inflammatory responses and inhibition of tumor cell proliferation. These findings position the compound as a potential candidate for the development of new therapeutic agents targeting chronic inflammatory diseases and certain types of cancer.
Further research is underway to explore the compound's pharmacokinetic properties and toxicity profiles. Preliminary data indicate that the compound has a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses. However, additional studies are needed to fully elucidate its metabolic pathways and potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene represents a promising area of research in the chemical biology and pharmaceutical fields. Its unique structural features and biological activities make it a valuable candidate for further investigation and drug development. Continued research efforts will be essential to unlock its full therapeutic potential and address the remaining challenges in its clinical translation.
910324-12-8 (4,11,17-Tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene) 関連製品
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